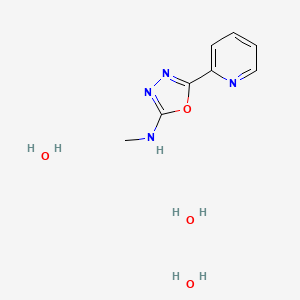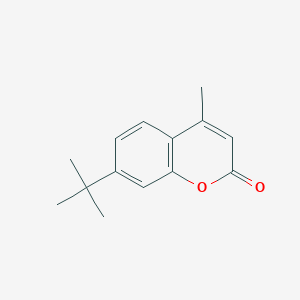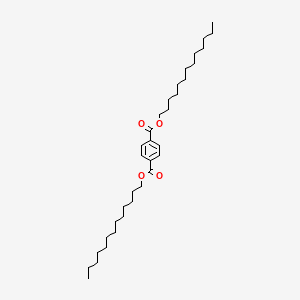
Ditridecyl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl benzene-1,4-dicarboxylate is an organic compound belonging to the class of benzoic acid esters. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly significant in the production of polyvinyl chloride (PVC) products, where it helps to soften the material and enhance its properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditridecyl benzene-1,4-dicarboxylate can be synthesized through esterification reactions involving benzene-1,4-dicarboxylic acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ditridecyl benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents used.
Substitution: The ester group can participate in substitution reactions, where the alkoxy group is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed
Hydrolysis: Benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different substituents replacing the alkoxy group.
Applications De Recherche Scientifique
Ditridecyl benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use in consumer products.
Medicine: Investigated for its potential impact on human health due to its presence in various medical devices and products.
Industry: Widely used in the production of PVC products, coatings, and adhesives.
Mécanisme D'action
The primary mechanism of action of ditridecyl benzene-1,4-dicarboxylate is its ability to interact with polymer chains, increasing their flexibility and reducing their brittleness. This interaction occurs through the insertion of the ester molecules between the polymer chains, disrupting their regular packing and allowing them to move more freely.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ditridecyl phthalate: Another phthalate ester used as a plasticizer, but with a different chemical structure.
Dioctyl terephthalate: A phthalate-free plasticizer with similar applications but different chemical properties.
Uniqueness
Ditridecyl benzene-1,4-dicarboxylate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable additive in various industrial applications.
Propriétés
Numéro CAS |
247022-53-3 |
|---|---|
Formule moléculaire |
C34H58O4 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
ditridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-37-33(35)31-25-27-32(28-26-31)34(36)38-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3 |
Clé InChI |
VWGDGKCVAVATJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


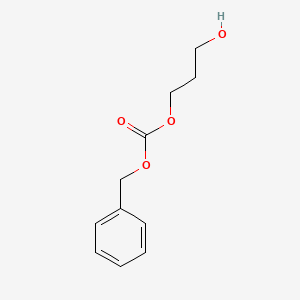
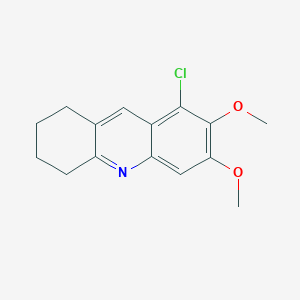
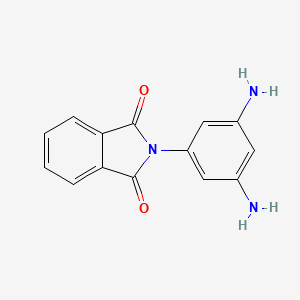
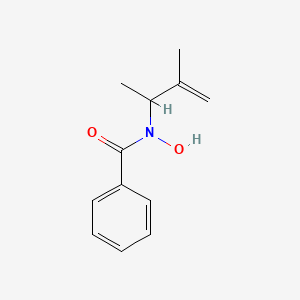
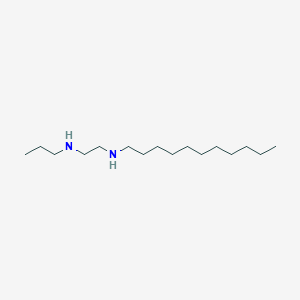

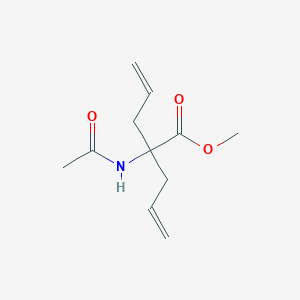

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
